Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
Description
Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a fluorinated sodium enolate characterized by a trifluoromethyl group, a conjugated enolate system, and a 4-fluorophenyl substituent. The sodium counterion enhances solubility in polar solvents, making it suitable for synthetic applications in organic and medicinal chemistry.
Properties
Molecular Formula |
C10H5F4NaO2 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H6F4O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5-; |
InChI Key |
UYCUNEOCMWOOFJ-UYTGOYFPSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])F.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Table 1. Comparison of Preparation Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Deprotonation with NaH | THF, 0°C, 2 h | 92 | |
| Hydrate cleavage | NaOMe, THF, 25°C, 12 h | 86 | |
| Transmetallation | LiHMDS → NaOMe, –78°C | 75 | |
| Alkylation | DCM, Et3N, rt, 6 h | 65 |
Critical Analysis of Methodologies
Deprotonation :
- Pros : High yield, scalability, minimal byproducts.
- Cons : Requires anhydrous conditions and handling of reactive sodium bases.
Hydrate Cleavage :
- Pros : Mild conditions, suitable for asymmetric synthesis.
- Cons : Multi-step synthesis of hydrate precursor.
Transmetallation :
- Pros : Avoids direct use of NaH.
- Cons : Lower efficiency due to stepwise protocol.
Alkylation :
- Pros : Uses commercially available starting materials.
- Cons : Poor selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate (CAS 1173466-55-1)
- Structure : Replaces the 4-fluorophenyl group with a furan ring.
- This substitution may alter reactivity in cycloaddition or nucleophilic reactions .
Sodium 1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate (CID 4962734)
- Structure : Substitutes 4-fluorophenyl with 2-methylphenyl.
- Impact : The methyl group introduces steric hindrance and electron-donating effects, reducing conjugation efficiency and possibly lowering thermal stability. Collision cross-section (CCS) data predict distinct mass spectrometric fragmentation patterns compared to the fluorophenyl analog .
1-(4-(1,1,1-Trifluoro-4-(4-fluorophenyl)-3-methylbut-2-en-2-yl)phenyl)ethan-1-one
- Structure: Adds a methyl group to the enolate chain and substitutes the sodium with a ketone-linked phenyl group.
- Impact : The methyl group increases hydrophobicity, reducing aqueous solubility. The ketone functionality may enhance electrophilicity at the α-position, favoring Michael addition reactions .
Functional Group Modifications
Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS 60611-95-2)
- Structure: Replaces the sodium enolate with an ethyl ester.
- Impact : The ester group decreases polarity, lowering solubility in water but improving lipid solubility. This derivative is more suited for organic-phase reactions, such as ester hydrolysis or transesterification .
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one (CAS 117896-99-8)
- Structure: Ketone analog lacking the enolate and sodium.
- Impact: The hydroxyl group introduces hydrogen-bonding capacity, increasing melting point and crystallinity. However, the absence of the enolate reduces resonance stabilization, making it less reactive in conjugate addition reactions .
Halogen and Heteroatom Substitutions
Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate (CAS 35338-15-9)
- Structure : Substitutes fluorine with bromine on the phenyl ring.
1,1,1-Trifluoro-4-phenoxybutan-2-one
- Structure: Replaces the fluorophenyl with a phenoxy group.
- Impact: The oxygen atom in the phenoxy group creates a stronger electron-withdrawing effect than fluorine, but the ether linkage may introduce susceptibility to oxidative degradation .
Research Implications
- Pharmaceutical Applications: The sodium enolate form’s solubility and stability make it advantageous for drug formulation, as seen in fluvastatin intermediates .
- Synthetic Utility : Substituent variations (e.g., bromine, methyl) allow tuning of electronic and steric properties for targeted reactivity in catalysis or material science .
- Analytical Challenges : Structural analogs with similar CCS values (e.g., CID 4962734) require high-resolution mass spectrometry for differentiation .
Q & A
Q. What are the most reliable synthetic routes for preparing Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate?
The compound can be synthesized via gold-catalyzed fluoroarylation of gem-difluoroallenes, as demonstrated in recent studies. For example, analogous trifluoromethyl alkenes were prepared with yields ranging from 65% to 85% under optimized conditions (5 mol% AuCl(PPh₃)/AgNTf₂, 60°C, 12–24 h) . Key intermediates like ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS 35513-38-3) are often hydrolyzed to the sodium salt using NaOH in ethanol/water mixtures, followed by recrystallization .
Q. How is this compound characterized to confirm structural integrity and purity?
Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹⁹F NMR signals at δ -75 to -80 ppm confirm trifluoromethyl groups, while HRMS matches calculated [M+Na]⁺ peaks within 2 ppm error . Purity (>97%) is validated via HPLC with UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound?
Due to its fluorinated aromatic structure, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Waste disposal must comply with fluorinated compound protocols, as improper handling may release toxic HF under acidic conditions .
Q. Which intermediates are pivotal in its synthesis?
Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS 35513-38-3) is a key precursor. Hydrolysis with NaOH yields the sodium salt, while trifluoroacetyl derivatives (e.g., 1,1,1-trifluoro-4-(4-fluorophenyl)butan-2-one) are intermediates in related pathways .
Q. How is preliminary biological activity evaluated for this compound?
In vitro assays include enzyme inhibition (e.g., kinases) and cytokine modulation. For example, fluorophenyl-oxadiazole analogs inhibit IL6 secretion in macrophages (IC₅₀ ~10 µM) , while thiazole derivatives target MAPK1 pathways .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Chiral gold catalysts (e.g., (R)-DTBM-SEGPHOS-AuCl/AgNTf₂) enable enantioselective fluoroarylation. Optical purity (>90% ee) is confirmed via chiral HPLC . Competing pathways (e.g., β-H elimination) are minimized by tuning ligand steric bulk and reaction temperature .
Q. What mechanistic insights explain the role of gold catalysis in its synthesis?
Gold(I) activates gem-difluoroallenes via π-coordination, facilitating nucleophilic attack by 4-fluorophenyl groups. Density functional theory (DFT) studies suggest a concerted asynchronous transition state with ΔG‡ ≈ 20 kcal/mol . Competing pathways (e.g., dimerization) are suppressed by low catalyst loading (5 mol%) .
Q. What advanced techniques resolve contradictory spectroscopic data?
Hyphenated techniques (LC-NMR-MS) and 2D NMR (COSY, NOESY) clarify ambiguous signals. For example, overlapping ¹H NMR peaks in the δ 6.8–7.2 ppm range (aromatic protons) are resolved via ¹H-¹³C HSQC . X-ray crystallography confirms stereochemistry in crystalline derivatives .
Q. How can bioactivity mechanisms be validated at the molecular level?
Molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) identify binding interactions. For example, fluorophenyl-thiazole analogs bind MAPK1 with ΔG = -9.2 kcal/mol, validated via mutagenesis (K101A mutation reduces affinity by 50%) .
Q. How are data contradictions addressed (e.g., purity vs. bioactivity variability)?
Impurity profiling via GC-MS identifies trace byproducts (e.g., des-fluoro analogs). Bioactivity discrepancies are resolved using orthogonal assays (e.g., SPR vs. enzymatic activity) and isotopic labeling (¹⁸O/²H) to track metabolic degradation .
Applications in Advanced Research
Q. What role does this compound play in materials science?
As a fluorinated building block, it enhances polymer thermal stability (Tg ↑ 40°C) and hydrophobicity (contact angle ~110°). Applications include coatings for electronic devices and drug delivery matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
